4-Chloro-7-iodoquinazoline

描述

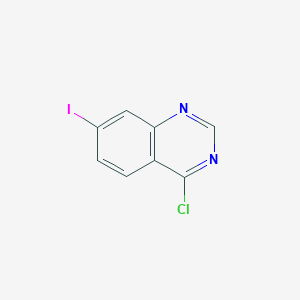

4-Chloro-7-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

准备方法

Synthetic Routes and Reaction Conditions: 4-Chloro-7-iodoquinazoline can be synthesized through the reaction of 7-iodoquinazolin-4-one with phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere (nitrogen) for about 2 hours. The mixture is then cooled, evaporated, and partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase is dried and concentrated to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

化学反应分析

Types of Reactions: 4-Chloro-7-iodoquinazoline primarily undergoes substitution reactions. One notable reaction is the N-arylation, where the chlorine atom is substituted with an aryl group. This reaction is often facilitated by microwave irradiation in a solvent mixture of tetrahydrofuran (THF) and water .

Common Reagents and Conditions:

N-arylation: Reagents such as N-methylanilines and substituted anilines are commonly used. The reaction conditions typically involve microwave irradiation in THF/H2O.

Substitution: Phosphorus oxychloride is used for the initial synthesis from 7-iodoquinazolin-4-one.

Major Products: The major products formed from these reactions include various 4-anilinoquinazolines, which have shown promising antiproliferative properties against tumor cells .

科学研究应用

Therapeutic Applications

1. Anticancer Activity

Quinazoline derivatives, including 4-chloro-7-iodoquinazoline, have been extensively studied for their anticancer properties. They act primarily as inhibitors of various tyrosine kinases, which play critical roles in the proliferation and survival of cancer cells. For instance:

- Epidermal Growth Factor Receptor (EGFR) Inhibition : Quinazoline derivatives have demonstrated significant inhibitory activity against EGFR, a common target in non-small cell lung cancer therapies. Studies show that modifications at specific positions on the quinazoline ring can enhance their potency against cancer cell lines, with some derivatives achieving IC50 values in the nanomolar range .

- Multi-Tyrosine Kinase Inhibitors : Recent research has focused on developing multi-target inhibitors from quinazoline scaffolds. These compounds showed promising results against various cancer types by inhibiting multiple pathways involved in tumor growth and metastasis .

2. Antimicrobial Properties

The antimicrobial activity of quinazolines has also been documented. Compounds derived from this family have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell function through interference with specific biochemical pathways .

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, quinazolines exhibit a broad spectrum of pharmacological activities:

- Antihypertensive Effects : Certain derivatives have been utilized as alpha-1 adrenergic antagonists, contributing to their use in treating hypertension and benign prostatic hyperplasia .

- Anti-inflammatory and Antiviral Activities : Research indicates that some quinazoline derivatives possess anti-inflammatory properties and potential antiviral effects, making them candidates for further development in these therapeutic areas .

Synthetic Methodologies

The synthesis of this compound typically involves several key reactions:

- Halogenation Reactions : The introduction of chlorine and iodine atoms is often achieved through electrophilic aromatic substitution or halogen exchange methods. These reactions are crucial for enhancing the biological activity of the resulting compounds .

- Cross-Coupling Reactions : Metal-catalyzed cross-coupling reactions are employed to create more complex structures from this compound derivatives. For example, Sonogashira coupling has been used to introduce alkynyl groups, which can significantly alter the pharmacological profile of the compound .

Case Studies

Several case studies highlight the practical applications of this compound:

- Cancer Treatment Studies : Clinical trials involving quinazoline derivatives have shown promising results in reducing tumor sizes in patients with advanced non-small cell lung cancer. These studies emphasize the importance of structure-activity relationship (SAR) analyses to optimize drug efficacy .

- Antimicrobial Trials : In vitro studies have demonstrated that specific derivatives exhibit potent antimicrobial activity against resistant strains of bacteria, suggesting potential for new antibiotic development .

作用机制

The mechanism of action of 4-Chloro-7-iodoquinazoline involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for tumor growth and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

相似化合物的比较

- 4-Chloroquinazoline

- 7-Iodoquinazoline

- 4-Anilinoquinazoline

Comparison: 4-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. Compared to 4-Chloroquinazoline and 7-Iodoquinazoline, the dual halogenation in this compound enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

生物活性

4-Chloro-7-iodoquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of chlorine and iodine substituents at the 4 and 7 positions, respectively. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article details the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHClIN

- Molar Mass : Approximately 290.49 g/mol

- Melting Point : 175.0 - 179.0 °C

- Appearance : Solid, typically light brown to dark grey

The unique combination of halogen atoms in this compound enhances its reactivity and potential biological activity compared to other quinazoline derivatives.

While specific mechanisms for this compound are not fully elucidated, quinazoline derivatives are known to interact with various biological targets. Notably, they can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in malignant tumors. This inhibition can lead to reduced cell proliferation and induce apoptosis in cancer cells.

Biological Activities

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities:

-

Anticancer Properties :

- Quinazoline derivatives have been extensively studied for their antitumor effects. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines .

- A study evaluating 4-anilinoquinazolines demonstrated that certain derivatives could inhibit cell proliferation by over 75% in colorectal carcinoma (HCT-116) and glioblastoma (T98G) cells .

- Antimicrobial Activity :

- Other Pharmacological Effects :

Comparative Analysis with Other Compounds

The following table compares this compound with other quinazoline derivatives based on structure and notable activities:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Anticancer activity |

| 6-Iodoquinazoline | Iodine at position 6 | Antimicrobial properties |

| 2-Aminoquinazoline | Amino group at position 2 | Broad-spectrum activity |

| 4-Bromoquinazoline | Bromine at position 4 | Potential anticancer properties |

| This compound | Chlorine at position 4 and Iodine at position 7 | Enhanced reactivity and potential biological activity |

Case Studies and Research Findings

- Antitumor Activity Assessment :

-

Mechanistic Insights :

- Research has indicated that modifications in the quinazoline structure can lead to enhanced interaction with EGFR (Epidermal Growth Factor Receptor), a critical target in cancer therapy. For example, certain modifications resulted in IC values in the nanomolar range against EGFR-overexpressing cancer cells .

- Synthesis and Derivative Development :

属性

IUPAC Name |

4-chloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSATKKSEZSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619235 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-78-2 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。